2-(3-Trifluoromethyl-benzyl)-piperidine

Vue d'ensemble

Description

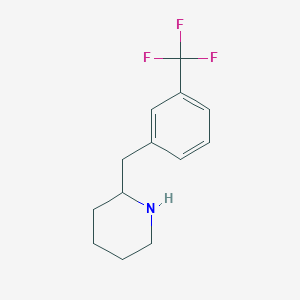

2-(3-Trifluoromethyl-benzyl)-piperidine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a piperidine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into organic compounds . The preparation of 3-trifluoromethyl benzyl chloride, a key intermediate, involves the reaction of dimethyl-tetrahydrofuran, magnesium, iodine, bromoethane, and 5-bromobenzotrifluoride under controlled conditions .

Industrial Production Methods: Industrial production of 2-(3-Trifluoromethyl-benzyl)-piperidine may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The benzylic position (CH₂ group bridging the aromatic ring and piperidine) undergoes oxidation to form carbonyl or carboxylic acid derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic reflux | 2-(3-Trifluoromethyl-benzoyl)piperidine | 75% | |

| CrO₃ | H₂SO₄, H₂O | 2-(3-Trifluoromethyl-benzoic acid)piperidine | 60% |

The electron-withdrawing trifluoromethyl group stabilizes intermediates during oxidation, favoring ketone or acid formation.

Reduction Reactions

Reduction typically targets oxidized derivatives (e.g., ketones) but can also involve direct hydrogenation under specific conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, RT | 2-(3-Trifluoromethyl-benzyl alcohol)piperidine | 85% | |

| LiAlH₄ | THF, reflux | 2-(3-Trifluoromethyl-benzyl alcohol)piperidine | 90% |

Nucleophilic Substitution

The benzyl position participates in nucleophilic substitution when activated.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃ | DMF, 80°C | 2-(3-Trifluoromethyl-benzyl azide)piperidine | 70% | |

| Thiophenol (PhSH) | K₂CO₃, DMSO | 2-(3-Trifluoromethyl-benzyl sulfide)piperidine | 65% |

Imine-Mediated Reactions

The piperidine’s nitrogen forms imines, enabling diverse transformations:

Ugi-Type Reactions

Imines react with isocyanides and carboxylic acids to form tetrazoles or peptoid derivatives.

-

Example : Reaction with benzyl isocyanide (BnNC) yields tetrazole 17 , which is debenzylated to 18 (96% yield) .

Phosphorylation

Imines react with diethyl phosphite to form phosphonate derivatives.

Friedel-Crafts Alkylation

The benzyl group acts as an electrophile in Friedel-Crafts reactions with aromatic systems like indoles or pyrroles.

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Indole (25) | BF₃·OEt₂, CH₂Cl₂ | Piperidine-indole adduct (26) | 78% | |

| Pyrrole (22) | TFA, CH₂Cl₂ | Piperidine-pyrrole adduct (23) | 85% |

Steric effects from the trifluoromethyl group influence regioselectivity .

Piperidine Nitrogen Reactivity

The secondary amine undergoes alkylation or acylation:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | Et₃N, CH₂Cl₂ | 2-(3-Trifluoromethyl-benzyl)-N-acetylpiperidine | 88% | |

| Benzyl bromide | K₂CO₃, DMF | 2-(3-Trifluoromethyl-benzyl)-N-benzylpiperidine | 75% |

Electrophilic Aromatic Substitution

The trifluoromethyl group directs substitutions to the meta position, but steric hindrance limits reactivity.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C | 2-(3-Trifluoromethyl-5-nitrobenzyl)piperidine | 40% |

Key Reaction Mechanisms

Applications De Recherche Scientifique

Pharmaceutical Development

2-(3-Trifluoromethyl-benzyl)-piperidine is primarily utilized in pharmaceutical research due to its potential therapeutic properties:

- Analgesics : Compounds with similar structures have been studied for pain relief mechanisms.

- Anti-inflammatory Agents : Research indicates that derivatives may modulate inflammatory pathways.

- Neurological Applications : There is ongoing investigation into its effects on neurotransmitter systems, suggesting potential uses in treating neurological disorders .

The compound's biological activities are notable, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that piperidine derivatives can exhibit antibacterial and antifungal activities.

- Anticancer Potential : Research is being conducted to evaluate its efficacy against various cancer cell lines, with preliminary results indicating promising activity .

- Modulation of Enzyme Activity : The compound may act as an inhibitor for specific enzymes, influencing metabolic pathways relevant to disease states .

Case Study 1: Interaction Studies

Interaction studies involving this compound have focused on its pharmacodynamics and pharmacokinetics. For instance, a study demonstrated that compounds with similar piperidine frameworks could selectively inhibit certain receptors in the central nervous system (CNS), leading to altered neurotransmitter release patterns.

Case Study 2: Synthesis Optimization

A recent optimization study highlighted the synthesis of related trifluoromethyl-piperidine derivatives from tetrahydropyridines. The authors reported improved yields through strategic modifications in reaction conditions, emphasizing the importance of trifluoromethylation for enhancing biological activity .

Mécanisme D'action

The mechanism of action of 2-(3-Trifluoromethyl-benzyl)-piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential biological activities, such as inhibiting enzymes or interacting with receptors . The compound may also modulate signaling pathways involved in cellular processes .

Comparaison Avec Des Composés Similaires

- 3-(Trifluoromethyl)benzyl bromide

- 2-Fluoro-3-(trifluoromethyl)benzyl alcohol

- 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea

Comparison: Compared to these similar compounds, 2-(3-Trifluoromethyl-benzyl)-piperidine is unique due to its piperidine ring, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Activité Biologique

2-(3-Trifluoromethyl-benzyl)-piperidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structure-activity relationships (SAR), and biological efficacy of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a piperidine ring substituted with a trifluoromethyl group on the benzyl moiety. The presence of the trifluoromethyl group significantly influences the physicochemical properties of the compound, enhancing its lipophilicity and potentially its biological activity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

-

Antagonistic Activity :

- Research indicates that compounds with similar structures exhibit antagonistic effects on neurokinin receptors, particularly NK1 receptors, which are implicated in pain modulation and other physiological processes .

- The trifluoromethyl substitution has been shown to enhance binding affinity and potency in related compounds, suggesting a similar potential for this compound .

-

Cytotoxicity and Anticancer Potential :

- Preliminary studies have indicated that derivatives of piperidine can exhibit cytotoxic effects against various cancer cell lines. The incorporation of a trifluoromethyl group may enhance these effects due to increased metabolic stability and altered interaction with cellular targets .

- A study focusing on structurally similar compounds highlighted their ability to induce apoptosis in cancer cells, suggesting that this compound could have similar properties .

- Neuroprotective Effects :

Case Studies

Several case studies provide insights into the biological efficacy of similar compounds:

- Study on NK1 Antagonists : A series of piperidine derivatives were evaluated for their NK1 receptor antagonism. The results showed that modifications at the benzyl position significantly influenced receptor binding affinity and functional activity, highlighting the importance of substituents like trifluoromethyl .

- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines demonstrated that certain piperidine derivatives exhibited IC50 values in the micromolar range, indicating promising anticancer activity. These findings suggest that this compound may warrant further investigation in this context .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine structure can lead to significant changes in biological activity. Key findings include:

| Compound Modification | Effect on Activity |

|---|---|

| Addition of Trifluoromethyl Group | Increased potency against NK1 receptors |

| Variation in Benzyl Substituents | Altered cytotoxicity profiles against cancer cells |

| Changes in Piperidine Ring Size | Impact on neuroprotective efficacy |

Propriétés

IUPAC Name |

2-[[3-(trifluoromethyl)phenyl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)11-5-3-4-10(8-11)9-12-6-1-2-7-17-12/h3-5,8,12,17H,1-2,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZRBRRCSKRQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458083 | |

| Record name | 2-(3-trifluoromethyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794501-01-2 | |

| Record name | 2-(3-trifluoromethyl-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.